molecular formula C18H13N5O B8679548 5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3'-bipyridine CAS No. 856570-73-5

5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3'-bipyridine

Cat. No. B8679548
M. Wt: 315.3 g/mol
InChI Key: IRXSLFUCGOHLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3'-bipyridine is a useful research compound. Its molecular formula is C18H13N5O and its molecular weight is 315.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

856570-73-5

Product Name

5-Methyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-3,3'-bipyridine

Molecular Formula

C18H13N5O

Molecular Weight

315.3 g/mol

IUPAC Name

5-(3-methyl-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H13N5O/c1-12-9-20-11-14(13-5-4-7-19-10-13)16(12)18-22-17(23-24-18)15-6-2-3-8-21-15/h2-11H,1H3

InChI Key

IRXSLFUCGOHLTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C2=NC(=NO2)C3=CC=CC=N3)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(3-chloro-5-methyl-pyrid-4-yl)-3-(2-pyridyl)-1,2,4-oxadiazole (75 mg, 0.275 mmol), pyridine-3-boronic acid 1,3-propanediol cyclic ester (75 mg, 0.46 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 30 mg, 0.026 mmol), in a solution of ethylene glycol dimethyl ether (1 mL) and 2M sodium carbonate (1 mL) was heated in a sealed vial at 100° C. for 1 hour. The reaction was cooled, diluted with dichloromethane, washed with water and saturated brine, filtered, and concentrated. Silica gel chromatography using a gradient of 40% ethyl acetate in hexane to 100% ethyl acetate afforded 5.4 mg (7.4%) of 5-[3-methyl-5-(3-pyridyl)-pyrid-4-yl]-3-(2-pyridyl)-1,2,4-oxadiazole. 1H-NMR (CDCl3), δ (ppm): 9.32 (s, 1H), 8.87 (d, 1H), 8.70 (d, 1H), 8.30 (m, 2H), 8.25 (s, 1H), 8.00 (s, 1H), 7.90 (d, 1H), 7.47 (m, 2H), 2.77 (s, 3H).
Name
5-(3-chloro-5-methyl-pyrid-4-yl)-3-(2-pyridyl)-1,2,4-oxadiazole
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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